Boc-L-aspartinol 4-tert-Butyl Ester
Overview
Description
Boc-L-aspartinol 4-tert-Butyl Ester is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butyl group, a tert-butoxycarbonyl (Boc) protecting group, and a hydroxybutanoate moiety. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Mechanism of Action
Target of Action
Boc-L-aspartinol 4-tert-Butyl Ester, also known as BOC-L-ASPARTIMOL T-BUTYL ESTER or (S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate, is primarily used in the preparation of highly selective thrombin inhibitors . Thrombin is a serine protease that plays a key role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature. For example, the compound is stored at a temperature of +4C for optimal stability
Biochemical Analysis
Biochemical Properties
Boc-L-aspartinol 4-tert-Butyl Ester plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of highly selective thrombin inhibitors, which are crucial in regulating blood clotting . The compound’s interaction with enzymes such as proteases and peptidases is essential for its function in peptide synthesis. These interactions typically involve the formation of covalent bonds between the compound and the active sites of the enzymes, leading to the inhibition or activation of the enzyme’s activity .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect cell function by modulating the activity of specific enzymes and proteins involved in these processes. For example, it has been shown to impact the expression of genes related to cell growth and differentiation . Additionally, this compound can alter cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in the levels of metabolites and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can form covalent bonds with the active sites of proteases, resulting in the inhibition of their activity . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as the inhibition of specific enzymes involved in disease processes . At high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound is effective without causing significant adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites . For example, it can affect the activity of enzymes involved in amino acid metabolism, resulting in alterations in the levels of specific amino acids and their derivatives .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . For instance, the compound can bind to transport proteins that facilitate its movement across cell membranes, leading to its accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization within the cell . For example, this compound may be directed to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-aspartinol 4-tert-Butyl Ester typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-L-aspartinol 4-tert-Butyl Ester undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution Reactions: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Various alkylating agents, nucleophiles
Oxidation: Oxidizing agents like potassium permanganate (KMnO4)
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while oxidation of the hydroxy group yields the corresponding ketone .
Scientific Research Applications
Boc-L-aspartinol 4-tert-Butyl Ester has several scientific research applications, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides due to its stability and ease of deprotection.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Biological Studies: It serves as a precursor in the synthesis of biologically active compounds and enzyme inhibitors.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid
- 3-[(tert-Butoxycarbonyl)amino]phenylboronic Acid
- (S)-3-Amino-2-(tert-butoxycarbonylamino)propionic Acid
Uniqueness
Boc-L-aspartinol 4-tert-Butyl Ester is unique due to its specific combination of functional groups, which provides both stability and reactivity. The presence of the hydroxybutanoate moiety allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl (3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5/c1-12(2,3)18-10(16)7-9(8-15)14-11(17)19-13(4,5)6/h9,15H,7-8H2,1-6H3,(H,14,17)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLKHZZDXASXLR-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CO)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CO)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469515 | |
Record name | tert-Butyl (3S)-3-[(tert-butoxycarbonyl)amino]-4-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80469515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153287-86-6 | |
Record name | tert-Butyl (3S)-3-[(tert-butoxycarbonyl)amino]-4-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80469515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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